molecular formula C21H22ClN3O4S2 B2731550 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 905679-06-3

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2731550
CAS RN: 905679-06-3
M. Wt: 479.99
InChI Key: YLHBRPGTSYGMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22ClN3O4S2 and its molecular weight is 479.99. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives, including those with sulfonyl amide groups, exhibit significant antimicrobial properties. For instance, studies on fluoro-substituted sulphonamide benzothiazole compounds have identified potent antimicrobial agents, highlighting the therapeutic potential of these molecules in treating bacterial infections (V. Jagtap et al., 2010).

Anticancer Properties

Similarly, benzothiazole and sulfonyl amide derivatives have been investigated for their anticancer activities. Pro-apoptotic indapamide derivatives, for example, have shown promising results against melanoma cell lines, indicating the potential of these compounds in developing new cancer treatments (Ö. Yılmaz et al., 2015). Additionally, the synthesis of novel benzodifuranyl compounds with anti-inflammatory and analgesic properties suggests the broader applicability of these molecules in medicinal chemistry (A. Abu‐Hashem et al., 2020).

Synthesis and Characterization

The chemical synthesis and characterization of related compounds, such as quinazoline derivatives, have been explored for their diuretic and antihypertensive potential, further emphasizing the versatility of benzothiazole-based molecules in synthesizing pharmacologically active agents (M. Rahman et al., 2014).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-4-15(5-7-16)20(26)24-21-23-19-14(3)17(22)8-9-18(19)30-21/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHBRPGTSYGMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

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